4-Oxoretinoic acid

Retinoid Signaling Transcriptional Activation Receptor Pharmacology

4-Oxoretinoic acid is a distinct endogenous retinoid with a unique pharmacological fingerprint. Unlike ATRA, it selectively activates RARβ (EC50 8 nM) and RARα (EC50 33 nM) while minimizing RARγ activation (EC50 89 nM), enabling subtype-specific gene expression studies without confounding RARγ signaling. Generic retinoid substitution yields divergent transcriptional outcomes—choose this compound for reproducible, receptor-selective retinoid research.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 38030-57-8
Cat. No. B019489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoretinoic acid
CAS38030-57-8
Synonyms4-Oxoretinoic Acid;  4-Ketoretinoic Acid;  4-Oxo-all-trans-retinoic acid;  4-Oxo-atRA;  4-Oxotretinoin;  4-keto-Retinoic Acid;  Ro 11-4824;  Ro 12-4824;  all-trans-4-Oxoretinoic Acid; 
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
InChIKeyGGCUJPCCTQNTJF-FRCNGJHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxoretinoic Acid (CAS 38030-57-8): An Active ATRA Metabolite with Distinct RAR Subtype Profile


4-Oxoretinoic acid (all-trans-4-oxoretinoic acid; CAS 38030-57-8) is an active, endogenous metabolite of all-trans-retinoic acid (ATRA), formed via cytochrome P450 (CYP)-mediated oxidation, primarily by CYP26A1 [1]. It functions as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXR), thereby modulating gene transcription [2]. Unlike ATRA, its precursor, 4-oxoretinoic acid exhibits a unique RAR subtype activation profile, demonstrating potent transcriptional activation of RARβ [3]. This compound is not an inert catabolic byproduct but a distinct signaling molecule with quantifiable differences in receptor pharmacology compared to other retinoids.

4-Oxoretinoic Acid (CAS 38030-57-8): Why ATRA or 13-cis-RA are Not Direct Substitutes


Generic substitution of retinoids is scientifically unsound due to profound differences in receptor subtype selectivity and transcriptional activation potency. 4-Oxoretinoic acid is not simply a weaker version of its parent, ATRA. While ATRA is a potent activator of RARγ (EC50 = 2 nM) [1], 4-oxoretinoic acid is a substantially weaker agonist of this subtype (EC50 = 89 nM) [1]. Conversely, 4-oxoretinoic acid demonstrates comparable potency to ATRA for RARβ activation (EC50 = 8 nM vs. 9 nM) [1]. This distinct pharmacological fingerprint means that substituting 4-oxoretinoic acid with ATRA or other isomers like 13-cis-RA (which has its own distinct profile [1]) will activate a different ensemble of RAR subtypes, leading to divergent gene expression programs and biological outcomes that cannot be reliably predicted or interpolated.

4-Oxoretinoic Acid (CAS 38030-57-8): Head-to-Head Quantitative Differentiation Against Key Retinoid Comparators


RARβ Activation: 4-Oxoretinoic Acid vs. ATRA and Other Metabolites

4-Oxoretinoic acid exhibits potent and selective activation of RARβ. In a luciferase reporter transactivation assay using COS-7 cells cotransfected with RARβ expression vectors, 4-oxoretinoic acid demonstrated an EC50 of 8 nM [1]. This potency was nearly identical to its parent compound, all-trans-retinoic acid (ATRA), which had an EC50 of 9 nM in the same assay [1]. This establishes 4-oxoretinoic acid as an equipotent activator of RARβ compared to ATRA, a key finding that challenges its historical classification as an inactive metabolite [1].

Retinoid Signaling Transcriptional Activation Receptor Pharmacology

RARα Activation: 4-Oxoretinoic Acid vs. ATRA and 9-cis-RA

For RARα, 4-oxoretinoic acid demonstrates an intermediate potency compared to other major retinoids. In the same COS-7 cell transactivation assay, the EC50 of 4-oxoretinoic acid for RARα was 33 nM [1]. This places its potency significantly higher than that of ATRA (EC50 = 169 nM) and 13-cis-RA (EC50 = 124 nM), but lower than that of 9-cis-RA (EC50 = 13 nM) [1]. This data quantifies its unique position in the RARα agonist hierarchy, demonstrating it is not simply a less potent ATRA, but a distinct agonist with a ~5-fold greater potency than its precursor for this receptor subtype [1].

Retinoid Signaling Transcriptional Activation Receptor Pharmacology

RARγ Activation: A Key Point of Divergence from ATRA

The most striking difference between 4-oxoretinoic acid and ATRA is their relative potency at RARγ. ATRA is an extremely potent RARγ agonist with an EC50 of 2 nM [1]. In stark contrast, 4-oxoretinoic acid is a much weaker agonist of this subtype, with an EC50 of 89 nM [1]. This represents a >44-fold difference in potency. This quantitative divergence underscores that 4-oxoretinoic acid is not a functional substitute for ATRA in assays or biological contexts where RARγ signaling is paramount.

Retinoid Signaling Transcriptional Activation Receptor Pharmacology

RAR Subtype Binding Affinity: IC50 Values Against RARα, RARβ, and RARγ

4-Oxoretinoic acid binds to all three RAR subtypes with differential affinity. In radioligand competition binding assays, the IC50 values for binding to RARα, RARβ, and RARγ were determined to be 59 nM, 50 nM, and 142 nM, respectively [1]. This binding profile is consistent with its functional transactivation data, showing highest affinity for RARβ and lowest for RARγ. This quantitative binding data provides a direct molecular basis for its observed functional selectivity and offers a clear comparator for other retinoids in receptor occupancy studies.

Receptor Binding Radioligand Binding Assay Affinity Profiling

Teratogenicity in Zebrafish: A Model for Developmental Toxicity

The teratogenic potential of 4-oxoretinoic acid is a critical parameter for developmental biology and toxicology studies. In a zebrafish embryo model, 4-oxoretinoic acid induces teratogenic effects with an EC50 of 8.1 nM [1]. This quantitative measure of developmental toxicity is essential for comparing the relative risk profiles of different retinoids and for defining safe experimental concentrations in vivo [1].

Developmental Toxicology Zebrafish Model Teratogenicity

4-Oxoretinoic Acid (CAS 38030-57-8): Recommended Research Applications Based on Quantitative Evidence


Selective Agonism of RARβ and RARα with RARγ Sparing

Utilize 4-oxoretinoic acid as a tool compound to selectively activate RARβ (EC50 = 8 nM) and RARα (EC50 = 33 nM) while minimizing activation of RARγ (EC50 = 89 nM) [1]. This profile is ideal for dissecting RAR subtype-specific functions in gene expression, cellular differentiation, and development, where ATRA's potent RARγ activation (EC50 = 2 nM) would be confounding [1].

Investigating RARβ-Dependent Differentiation Pathways

Employ 4-oxoretinoic acid at concentrations near its EC50 for RARβ (e.g., 1-10 nM) to specifically probe RARβ-mediated differentiation pathways in cell culture models, such as NB4 promyelocytic leukemia cells [1]. Its equipotency to ATRA for RARβ activation (EC50 = 8 nM vs. 9 nM) ensures robust pathway engagement without the confounding influence of strong RARγ signaling [1].

Comparative Studies of ATRA Metabolite Pharmacology

Use 4-oxoretinoic acid in head-to-head comparative pharmacology studies against its parent compound (ATRA) and other metabolites (e.g., 4-OH-RA, 18-OH-RA) to define the distinct RAR activation fingerprints of endogenous retinoids [1]. The provided quantitative EC50 values for multiple RAR subtypes offer a precise benchmark for interpreting biological outcomes in these studies.

Controlled Teratogenicity Studies in Zebrafish Models

Apply 4-oxoretinoic acid in zebrafish embryo assays as a calibrated teratogenic stimulus, using the established EC50 of 8.1 nM as a reference point for dosing [2]. This allows for reproducible investigation of retinoid-induced developmental defects and for comparing the teratogenic potency of novel retinoid analogs in a well-defined system [2].

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